Aminosalicylate calcium
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Overview
Description
Aminosalicylate calcium, also known as calcium 4-amino-2-hydroxybenzoate, is a compound derived from aminosalicylic acid. It is primarily used as an antitubercular agent and is often administered in combination with other drugs like isoniazid. The compound is known for its bacteriostatic properties against Mycobacterium tuberculosis, making it a valuable component in the treatment of tuberculosis .
Mechanism of Action
Target of Action
Aminosalicylate calcium, also known as aminosalicylic acid, primarily targets Mycobacterium tuberculosis . It is an anti-mycobacterial agent used with other anti-tuberculosis drugs for the treatment of all forms of active tuberculosis due to susceptible strains of tubercle bacilli .
Mode of Action
This compound exhibits its bacteriostatic action against Mycobacterium tuberculosis through two mechanisms . Firstly, it inhibits folic acid synthesis . The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis . This compound binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . This inhibition slows down cell growth and multiplication as bacteria are unable to use external sources of folic acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting this pathway, this compound prevents the multiplication of bacteria without destroying them . It also inhibits the onset of bacterial resistance to other anti-tuberculosis drugs like streptomycin and isoniazid .
Pharmacokinetics
The two major considerations in the clinical pharmacology of this compound are the prompt production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug . The median time to peak serum concentrations is 6 hours (range: 1.5–24 hours) following a single 4-g dose in healthy adults .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth . By inhibiting folic acid synthesis, it prevents the multiplication of Mycobacterium tuberculosis, thereby helping to control the spread of tuberculosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is often administered in association with isoniazid . The sodium salt of the drug is better tolerated than the free acid , suggesting that the drug’s efficacy and stability can be influenced by its chemical form
Biochemical Analysis
Biochemical Properties
Aminosalicylate calcium plays a significant role in biochemical reactions. It interacts with enzymes such as pteridine synthetase . This compound binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . This interaction slows down cell growth and multiplication as bacteria are unable to use external sources of folic acid .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the onset of bacterial resistance to streptomycin and isoniazid . It is bacteriostatic against Mycobacterium tuberculosis, preventing the multiplication of bacteria without destroying them .
Molecular Mechanism
The mechanism of action of this compound is primarily through the inhibition of folic acid synthesis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid . This binding interaction with biomolecules leads to changes in gene expression and impacts cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that the two major considerations in the clinical pharmacology of aminosalicylic acid are the prompt production of a toxic inactive metabolite under acid conditions and the short serum half-life of one hour for the free drug .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the LD50 (lethal dose, 50%) is 4 gm/kg when administered orally in mice
Metabolic Pathways
This compound is involved in the folic acid synthesis pathway . It interacts with enzymes such as pteridine synthetase, effectively inhibiting the synthesis of folic acid . This could also include any effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminosalicylate calcium can be synthesized through the neutralization of aminosalicylic acid with calcium hydroxide. The reaction typically involves dissolving aminosalicylic acid in water, followed by the gradual addition of calcium hydroxide until the pH reaches a neutral level. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing, pH adjustment, and filtration helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Aminosalicylate calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Aminosalicylate calcium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to bacterial resistance and enzyme inhibition.
Medicine: Primarily used in the treatment of tuberculosis and inflammatory bowel diseases like ulcerative colitis.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
Similar Compounds
Mesalazine: Another aminosalicylate used in the treatment of inflammatory bowel diseases.
Sulfasalazine: A sulfa drug that also inhibits folic acid synthesis and is used in the treatment of inflammatory bowel diseases.
Uniqueness
Aminosalicylate calcium is unique in its dual role as an antitubercular agent and a treatment for inflammatory bowel diseases. Its ability to inhibit folic acid synthesis without potentiation with antifolic compounds sets it apart from other similar compounds .
Properties
CAS No. |
133-15-3 |
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Molecular Formula |
C14H26CaN2O13 |
Molecular Weight |
470.44 g/mol |
IUPAC Name |
calcium;5-amino-2-carboxyphenolate;heptahydrate |
InChI |
InChI=1S/2C7H7NO3.Ca.7H2O/c2*8-4-1-2-5(7(10)11)6(9)3-4;;;;;;;;/h2*1-3,9H,8H2,(H,10,11);;7*1H2/q;;+2;;;;;;;/p-2 |
InChI Key |
CWFBAYJKRMBLJJ-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[Ca+2] |
Canonical SMILES |
C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.O.O.O.O.O.O.O.[Ca+2] |
Related CAS |
65-49-6 (Parent) |
Origin of Product |
United States |
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